molecular formula C8H18BClO2Si B6289139 Chlorodimethylsilylboronic ester CAS No. 929887-16-1

Chlorodimethylsilylboronic ester

Cat. No.: B6289139
CAS No.: 929887-16-1
M. Wt: 220.58 g/mol
InChI Key: PDTQAESLYBAWQE-UHFFFAOYSA-N
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Description

Chlorodimethylsilylboronic ester is a compound that combines the properties of both boronic esters and silyl groups. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, while silyl groups are often used as protective groups in organic chemistry. The combination of these functionalities in a single molecule makes this compound a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorodimethylsilylboronic ester can be synthesized through several methods. One common approach involves the reaction of chlorodimethylsilane with a boronic acid or boronate ester. This reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent oxidation .

Another method involves the direct silylation of a boronic ester with chlorodimethylsilane in the presence of a base, such as triethylamine. This reaction is usually performed at low temperatures to minimize side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. These processes typically use automated systems to control reaction conditions precisely, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Chlorodimethylsilylboronic ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorodimethylsilylboronic ester has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorodimethylsilylboronic ester is unique due to its combination of a chlorodimethylsilyl group and a boronic ester moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

chloro-dimethyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BClO2Si/c1-7(2)8(3,4)12-9(11-7)13(5,6)10/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTQAESLYBAWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BClO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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